3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride
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Overview
Description
3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO and a molecular weight of 223.65 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an amino-propanol backbone, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluoroaniline and 3-chloropropanol.
Reaction: The 3,4-difluoroaniline is reacted with 3-chloropropanol in the presence of a base such as sodium hydroxide to form the intermediate 3-[(3,4-difluorophenyl)amino]propan-1-ol.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the starting materials and intermediates.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity.
Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride: Similar structure but different substitution pattern on the phenyl ring.
3-[(3,4-Difluorophenyl)amino]propan-1-amine hydrochloride: Similar structure but with an amine group instead of an alcohol group.
Uniqueness
3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride is unique due to its specific substitution pattern and the presence of both amino and alcohol functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(3,4-difluoroanilino)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-8-3-2-7(6-9(8)11)12-4-1-5-13;/h2-3,6,12-13H,1,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXCYTBTSGHOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCCO)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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